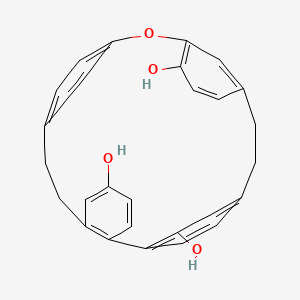

Riccardin C

Description

Structure

3D Structure

Properties

CAS No. |

84575-08-6 |

|---|---|

Molecular Formula |

C28H24O4 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |

InChI |

InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |

InChI Key |

JMKSVONWZFVEAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |

Origin of Product |

United States |

Preparation Methods

Intramolecular Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has emerged as a pivotal strategy for constructing the biaryl linkage central to Riccardin C’s macrocyclic framework. This method leverages palladium catalysis to facilitate cross-coupling between boronic acids and aryl halides, enabling precise control over regioselectivity. In one synthesis, researchers employed a diiodobiarylheptanoid precursor subjected to nickel(0)-mediated cyclization . The reaction yielded a lactone intermediate, which underwent subsequent Wittig reactions and reductions to furnish this compound .

Critical to this approach is the strategic placement of protecting groups. For instance, benzyl-protected intermediates mitigated undesired side reactions during lactone formation . However, the nickel(0)-mediated cyclization step proved low-yielding (17%), with competing polymerization and byproduct formation . Despite these challenges, the Suzuki-Miyaura route achieved a 12% overall yield over 15 linear steps, underscoring its utility despite inefficiencies in macrocyclization .

Wurtz Coupling Macrocyclization

The Wurtz coupling, a classical method for forming carbon-carbon bonds via sodium-mediated dimerization, has been adapted for this compound synthesis. This method involves treating a dibrominated bibenzyl precursor with sodium metal, inducing radical coupling to close the macrocycle . For example, brominated diol intermediates derived from lactone reduction underwent Wurtz coupling to yield Riccardin A dimethyl ether, which was subsequently deprotected .

While mechanistically straightforward, this method suffers from low yields (30%) due to competing intermolecular reactions and steric hindrance . The rigidity of the 18-membered ring exacerbates transannular strain, favoring polymerization over cyclization . Additionally, the harsh reaction conditions complicate functional group compatibility, necessitating meticulous protecting group strategies .

Corey–Seebach Macrocyclisation Strategy

The Corey–Seebach reaction, utilizing dithiane intermediates, offers a versatile pathway for macrocycle formation. In this compound’s synthesis, a dithiane-derived aldehyde underwent nucleophilic addition with a Grignard reagent, followed by oxidative desulfurization to form the macrocyclic framework . This method’s modularity enabled the synthesis of both this compound and unnatural bis(bibenzyl) analogues from a common late-stage intermediate .

Key advantages include mild reaction conditions and high functional group tolerance. The Corey–Seebach approach achieved comparable yields (12–14%) to other methods but with fewer steps, highlighting its efficiency . Furthermore, this strategy facilitated formal syntheses of structurally related natural products like cavicularin and asterelin A, demonstrating its broad applicability .

Horner–Emmons Olefination

Horner–Emmons olefination, a robust method for forming α,β-unsaturated carbonyl compounds, has been employed in macrocyclization. In one instance, a bisphosphonate ester precursor underwent intramolecular olefination at high dilution (0.5 mM) to yield a macrocyclic enone, which was further reduced to this compound . This method’s success hinges on minimizing intermolecular reactions through precise concentration control .

Comparative studies reveal that Horner–Emmons outperforms other methods in yield (49%), attributable to its tolerance of electron-withdrawing groups and reduced steric demands . However, the need for anhydrous conditions and specialized reagents limits its practicality for large-scale synthesis .

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of each method:

Chemical Reactions Analysis

Types of Reactions: Riccardin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Nuclear Receptor Activation

Riccardin C serves as a selective agonist for the liver X receptor alpha (LXRα), which plays a crucial role in lipid metabolism and inflammation regulation. The structure-activity relationship indicates that the phenolic hydroxy groups in this compound are essential for its activation of LXRα, making it a valuable compound for studying metabolic diseases and potential therapeutic interventions .

1.2 Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action differs from traditional antibiotics, with evidence suggesting it operates through a bactericidal mechanism, offering a promising avenue for developing new antimicrobial agents .

Synthesis and Derivatives

2.1 Synthetic Methods

The synthesis of this compound has been achieved through various methodologies, including intramolecular Suzuki-Miyaura coupling and one-pot reactions that link multiple units simultaneously. These synthetic routes are crucial for producing analogs that may enhance its biological activity or reduce toxicity .

2.2 Derivatives and Their Applications

Research into the derivatives of this compound, such as ethers and esters, has shown potential for developing nitric oxide synthase inhibitors, which could have implications in treating cardiovascular diseases .

Case Studies

Future Research Directions

The ongoing research into this compound suggests several promising directions:

- Exploration of Additional Biological Activities: Further studies could investigate its effects on other nuclear receptors or signaling pathways.

- Development of Novel Derivatives: Continued synthesis of analogs may yield compounds with improved efficacy or reduced side effects.

- Clinical Applications: Investigating the potential use of this compound and its derivatives in clinical settings for metabolic disorders and infections.

Mechanism of Action

The mechanism by which Riccardin C exerts its effects involves interaction with various molecular targets and pathways:

Molecular Targets: this compound targets enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Riccardin C belongs to a class of macrocyclic bisbibenzyls with diverse pharmacological properties. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparison Table

Key Structural-Activity Relationships (SAR)

- Phenolic Hydroxyl Groups: this compound’s three phenolic -OH groups are essential for LXRα activation. O-methylation of these groups abolishes receptor binding . Similarly, Riccardin D’s activity against DNA topoisomerase II and fungal biofilms depends on its hydroxylation pattern .

- Macrocyclic Ring Size : Smaller 18-membered rings (this compound/D) favor nuclear receptor interactions, while larger rings (e.g., Marchantin M) exhibit broader antiproliferative effects .

- Substituent Modifications : Riccardin F’s altered substituents enable P-glycoprotein (P-gp) inhibition, a property absent in this compound .

Pharmacological Differences

- Anticancer Mechanisms :

- Antifungal Activity :

- Metabolic Regulation :

Therapeutic Potential

Biological Activity

Riccardin C is an 18-membered macrocyclic bisbibenzyl compound primarily isolated from liverworts. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly as a selective agonist for the liver X receptor alpha (LXRα). This article explores the synthesis, biological activities, and research findings related to this compound, including case studies and data tables summarizing its effects.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including intramolecular reactions. Notably, a concise synthesis employing an intramolecular SNAr reaction of α-sulfinylfluorobenzene has been reported, yielding this compound in high efficiency . The structure-activity relationship indicates that the phenolic hydroxyl groups are crucial for its biological activity .

1. LXRα Agonism

This compound acts as a selective agonist for LXRα, which plays a pivotal role in lipid metabolism and inflammation. Activation of this receptor can lead to beneficial effects on cholesterol homeostasis and anti-inflammatory responses. Research indicates that this compound enhances the expression of genes involved in lipid metabolism, thus contributing to its potential therapeutic roles in metabolic disorders .

2. Antifungal Activity

In combination with fluconazole, this compound has demonstrated synergistic antifungal activity against Candida albicans, significantly reducing the minimum inhibitory concentration (MIC) from 256 μg/mL to <8 μg/mL. This suggests that this compound could be a valuable adjunct in antifungal therapies .

3. Anticancer Properties

This compound exhibits notable anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have shown that it can induce apoptosis and inhibit cell proliferation, making it a candidate for further investigation in cancer treatment strategies .

Case Study Overview

A comprehensive review of this compound's biological activities includes several case studies that highlight its efficacy in various applications:

Q & A

Q. What standard methodologies are recommended for isolating Riccardin C from natural sources?

this compound, a macrocyclic bisbibenzyl, is typically isolated from liverworts using chromatographic techniques such as column chromatography and HPLC. Researchers should prioritize solvent extraction (e.g., methanol or dichloromethane) followed by fractionation guided by bioactivity assays. Structural confirmation requires NMR and mass spectrometry, with purity validated via HPLC-UV. For reproducibility, document solvent systems, column parameters, and spectral data in detail .

Q. How can researchers assess the antifungal efficacy of this compound in preliminary studies?

Begin with in vitro assays such as microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Candida species. Use biofilm-specific assays like XTT reduction for prophylactic/therapeutic effects. For in vivo models, central venous catheter-associated biofilm infections in rodents provide clinically relevant data. Include controls for biofilm maturation (e.g., hyphal growth inhibition via SEM) .

Q. What are best practices for conducting literature reviews on this compound’s bioactivity?

Apply the PICO framework to structure questions: Population (e.g., microbial targets), Intervention (this compound dosage), Comparison (existing antifungals), and Outcomes (MICs, biofilm inhibition). Use databases like PubMed and SciFinder with keywords "this compound," "bisbibenzyls," and "antifungal mechanisms." Critically evaluate sources for methodological rigor (e.g., sample size, statistical analysis) and prioritize peer-reviewed studies over preprint repositories .

Advanced Research Questions

Q. What experimental strategies address challenges in identifying this compound’s molecular targets?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify differentially expressed genes/proteins post-treatment. Use CRISPR-Cas9 knockout models to validate target genes (e.g., ALS3, EFG1 in C. albicans). Molecular docking simulations (AutoDock Vina) can predict this compound’s binding affinity to hyphal regulators like Ras-cAMP pathway proteins .

Q. How can contradictions in this compound’s bioactivity data across studies be resolved?

Perform meta-analyses to reconcile disparities in MIC values or biofilm inhibition rates. Assess variables such as fungal strain variability, solvent carriers (DMSO vs. ethanol), and incubation conditions. Apply the FINER criteria to evaluate study feasibility and relevance, and conduct sensitivity analyses to identify outlier datasets .

Q. What in silico approaches predict this compound’s pharmacokinetic and pharmacodynamic interactions?

Use QSAR models to predict absorption/distribution properties (e.g., SwissADME). Molecular dynamics simulations (GROMACS) can elucidate membrane permeability and stability in physiological environments. Validate predictions with ex vivo models like Caco-2 cell monolayers for intestinal absorption .

Q. How should combination therapy studies with this compound and antifungals be designed?

Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for synergy/antagonism. In vivo, co-administer this compound with fluconazole in catheter-infected models and monitor biofilm burden via CFU counts. Use qRT-PCR to assess resistance gene upregulation (e.g., CDR1, ERG11) .

Q. What methodologies validate this compound’s mechanism of action in genetic models?

Construct C. albicans mutants (e.g., efg1Δ/Δ) and compare hyphal suppression via microscopy. Use luciferase reporters under hypha-specific promoters (e.g., HWP1) to quantify transcriptional inhibition. CRISPR interference (CRISPRi) can downregulate target genes and confirm phenotype rescue .

Q. How can researchers ensure reproducibility in this compound experiments?

Adhere to ARRIVE guidelines for in vivo studies: report animal strain, infection inoculum, and randomization. For in vitro work, standardize biofilm growth conditions (RPMI-1640, 37°C, 5% CO₂) and include technical triplicates. Publish raw data (e.g., microscopy images, qPCR Ct values) in supplementary materials .

Q. What advanced models assess this compound’s pharmacokinetics in host-microbe interactions?

Use intravital imaging in zebrafish larvae to track this compound distribution and biofilm inhibition in real time. Employ physiologically based pharmacokinetic (PBPK) modeling to simulate human dosing. For tissue penetration studies, combine microdialysis with LC-MS/MS quantification in target organs (e.g., kidneys, liver) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.